7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
Overview
Description
The compound would first be described in terms of its molecular structure, which includes the types and numbers of atoms, and how these atoms are bonded together.
Synthesis Analysis
The methods used to synthesize the compound would be detailed. This could involve a variety of chemical reactions, depending on the complexity of the molecule.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the precise 3D structure of the molecule.Chemical Reactions Analysis
The compound’s reactivity would be tested under various conditions to see what kinds of chemical reactions it undergoes.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability would be determined.Scientific Research Applications
-
Manganese-salen catalyzed oxidative benzylic chlorination
- Application: This research focuses on the use of a Mn (salen) complex as a catalyst for benzylic C–H chlorination .
- Method: The method uses NaOCl as a chlorinating source as well as the oxidant . The reaction proceeds efficiently at room temperature and displays good functional group tolerance .
- Results: The mechanistic investigation demonstrated that a Mn (V)=O species is likely to be the key intermediate which is responsible to generate benzylic radical .
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Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives
- Application: This research involves the synthesis of novel 4,5,6,7-tetrahydro-2H-indazole derivatives .
- Method: The derivatives were obtained via the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate .
- Results: The synthesized compounds were tested for antimicrobial, analgesic and anti-inflammatory activities .
Safety And Hazards
The compound would be tested to see if it is toxic or hazardous. This could involve in vitro toxicity tests, or in vivo tests in animals.
Future Directions
Based on the results of these studies, researchers would suggest future directions for research. This could involve further studies to better understand the compound’s properties, or the development of applications for the compound in areas such as medicine or materials science.
properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-6-12(7-4-10)18-15(19)16-13-8-5-11(2)9-14(13)17-18/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVNYLIPONIZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=C3C=CC(=CC3=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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